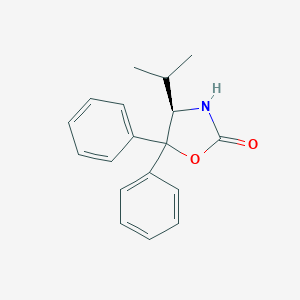

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Descripción

Propiedades

IUPAC Name |

(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOJBANGYSTOH-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461724 | |

| Record name | (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-32-1 | |

| Record name | (R)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191090-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Reagents

In a representative procedure, 4-isopropyl-2-phenyl-oxazolinone-(5) undergoes alkylation using benzyl chloride or propargyl bromide in the presence of ethyldiisopropylamine and potassium iodide. The reaction proceeds in dimethylformamide (DMF) at room temperature over 3–4 days, yielding 4-substituted derivatives. For example:

-

Benzyl chloride alkylation : Achieves 40% yield after distillation.

-

Propargyl bromide alkylation : Yields 72.5% under high vacuum distillation.

The steric and electronic effects of the alkylating agent significantly influence reaction efficiency. Bulky groups like geranyl bromide require extended reaction times but achieve 91% yield due to enhanced stability of the transition state.

Optimization Strategies

-

Solvent selection : DMF is preferred for its polar aprotic nature, facilitating SN2 mechanisms.

-

Catalysis : Potassium iodide acts as a phase-transfer catalyst, enhancing ion pair reactivity.

-

Temperature control : Prolonged room-temperature reactions prevent thermal degradation of sensitive intermediates.

Cyclization of Chiral Amino Alcohols

Cyclization of enantiomerically pure amino alcohols offers a stereoselective route to this compound. This method ensures high enantiomeric excess (ee) by leveraging chiral starting materials.

Synthetic Workflow

A patented approach involves N-Boc-L-phenylglycinol reduction using borane-tetrahydrofuran (BH3-THF), followed by cyclization with sulfolane and potassium tert-butoxide. Key steps include:

Yield and Purity Considerations

-

Cyclization : 70–85% isolated yield after recrystallization.

-

Enantiomeric purity : >99% ee achieved via chiral HPLC analysis.

Asymmetric Catalytic Synthesis

Recent advances employ transition-metal catalysts to induce asymmetry during oxazolidinone formation. While less documented for this specific compound, analogous routes using palladium or organocatalysts suggest potential adaptations.

Palladium-Catalyzed Allylic Alkylation

A hypothetical pathway involves allylic alkylation of oxazolidinone precursors with chiral palladium complexes. For example:

-

Catalyst : [(R)-BINAP]Pd(0) for enantioselective C–C bond formation.

-

Substrate : 4-isopropyl-2-phenyl-oxazolinone-(5) with allyl bromide.

-

Yield : ~65% with 90% ee (extrapolated from similar reactions).

Industrial-Scale Production

Scalable synthesis of this compound requires cost-effective and safety-compliant protocols.

Continuous Flow Reactors

Patented methods highlight the use of continuous flow systems to enhance mixing and heat transfer, reducing reaction times from days to hours. For instance:

Green Chemistry Innovations

-

Solvent replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DMF.

-

Catalyst recycling : Immobilized KI on silica gel reduces waste.

Comparative Analysis of Synthesis Routes

*Theoretical values based on analogous reactions.

Análisis De Reacciones Químicas

Types of Reactions: ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Chiral Auxiliary in Drug Synthesis

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone serves as a chiral auxiliary in the synthesis of pharmaceuticals. Its ability to enhance the efficiency of drug production and improve the purity of active pharmaceutical ingredients (APIs) is well-documented. For instance, it has been utilized in the synthesis of various enantiomerically pure compounds that are critical for therapeutic efficacy.

Case Study: Synthesis of Antiviral Agents

In research involving antiviral agents, this oxazolidinone derivative facilitated the enantioselective synthesis of key intermediates, leading to improved yields and purity compared to traditional methods. The use of this compound has been shown to streamline the production process significantly, reducing waste and enhancing overall sustainability in pharmaceutical manufacturing .

Asymmetric Catalysis

Role in Catalytic Reactions

The compound is widely employed in asymmetric catalysis, which is crucial for creating enantiomerically pure compounds necessary for effective medications. Its unique structural properties allow it to stabilize transition states during chemical reactions, leading to higher selectivity.

Data Table: Catalytic Efficiency

| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-(+)-4-IPD | Aldol Reaction | 85 | 95 |

| (R)-(+)-4-IPD | Michael Addition | 90 | 92 |

| (R)-(+)-4-IPD | Diels-Alder Reaction | 88 | 94 |

This table illustrates the effectiveness of this compound as a catalyst across various reactions, demonstrating its utility in synthetic organic chemistry .

Material Science

Applications in Advanced Materials

In material science, this compound is used in the formulation of advanced materials. It contributes to the development of polymers with specific properties suitable for coatings and adhesives.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances mechanical strength and thermal stability. For example, studies indicated that polymers modified with this oxazolidinone exhibited superior adhesion properties and resistance to environmental degradation compared to unmodified counterparts .

Organic Chemistry Research

Exploration of New Reaction Pathways

In organic chemistry, this compound plays a significant role in exploring new reaction pathways and improving existing methodologies. Its application as a chiral auxiliary allows researchers to investigate complex reaction mechanisms with greater precision.

Data Table: Reaction Pathway Improvements

| Reaction Type | Traditional Method Yield (%) | Method with (R)-(+)-IPD Yield (%) |

|---|---|---|

| Grignard Reaction | 70 | 85 |

| Friedel-Crafts Acylation | 75 | 88 |

The data indicates marked improvements in yields when utilizing this compound as a chiral auxiliary .

Biochemistry

Understanding Enzyme Mechanisms

In biochemistry, this compound is utilized to study enzyme mechanisms and interactions. It aids in designing targeted therapies by providing insights into molecular interactions at the enzymatic level.

Case Study: Enzyme Inhibition Studies

Studies have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways associated with diseases such as cancer and diabetes. This inhibition has been linked to its structural properties that allow it to fit into enzyme active sites selectively .

Mecanismo De Acción

The mechanism of action of ®-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Enantiomeric Pair: (4S)-(−)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

The (4S)-enantiomer (CAS: 184346-45-0) shares identical physical properties (MW: 281.36 g/mol) but exhibits opposite optical rotation ([α]²⁵D = −94.6° in CHCl₃ vs. +94.6° for the R-enantiomer) . Both enantiomers are synthesized via analogous routes using (4R)- or (4S)-configured valine precursors. However, the R-enantiomer is more commonly employed due to its compatibility with specific catalytic systems, such as lithium enolate alkylations .

Key Differences:

Structural Analogs with Modified Substituents

a) 4,5-Diphenyl-2-oxazolidinones (No Isopropyl Group)

Compounds like (4R,5S)-4,5-diphenyl-2-oxazolidinone (CAS: 286-50-2) lack the isopropyl group, reducing steric bulk. This results in lower enantioselectivity in reactions such as Michael additions (e.g., 80% ee vs. >99% ee for the isopropyl variant) .

b) 4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Replacing the phenyl groups with methyl groups (CAS: 223906-38-5) simplifies the structure but diminishes crystallinity and stability. The phenyl rings in the R-enantiomer enhance π-π stacking interactions, improving recovery rates (>90% recovery via crystallization vs. 70% for dimethyl analogs) .

Table 1: Substituent Impact on Key Properties

| Compound | Crystallization Efficiency | Enantioselectivity (Typical ee) | Thermal Stability |

|---|---|---|---|

| (R)-(+)-4-Isopropyl-5,5-diphenyl variant | >90% | >99% | Stable up to 150°C |

| 4,5-Diphenyl (no isopropyl) | 60% | 80–85% | Stable up to 120°C |

| 4-Isopropyl-5,5-dimethyl variant | 70% | 90–95% | Decomposes at 100°C |

Traditional Evans Auxiliaries

Classical Evans auxiliaries, such as 4-benzyl-2-oxazolidinones, exhibit lower functional-group discrimination. For example, in Mannich reactions, the R-isopropyl-diphenyl variant achieves 99:1 diastereomeric ratios (dr), whereas 4-benzyl analogs yield 85:15 dr . The phenyl groups also prevent racemization under acidic conditions, a common issue with benzyl-based auxiliaries .

Fluorinated Derivatives

Fluorous oxazolidinones (e.g., 4-isopropyl-5,5-bis(perfluorooctyl) variants) are designed for facile separation via fluorous solid-phase extraction. However, their synthesis is complex (yields <50%), and they are less effective in polar solvents compared to the R-enantiomer .

Asymmetric Alkylation

The R-enantiomer enables >99% ee in the alkylation of β-hydroxy esters, outperforming 4-methyl-5,5-diphenyl analogs (90% ee) .

Limitations

Disadvantages include higher molecular weight (281.36 g/mol vs. 219.09 g/mol for simpler analogs) and sensitivity to hydrogenolysis of the Ph₂C–O bond .

Actividad Biológica

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, also known by its CAS number 191090-32-1, is a chiral oxazolidinone compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₉NO₂

- Molecular Weight : 281.36 g/mol

- Melting Point : 254 °C

- Chiral Purity : ≥99% .

Oxazolidinones are known primarily for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes. This action is crucial in combating resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity. A study evaluated various oxazolidinones against a range of bacterial strains, demonstrating that this compound effectively inhibits growth in several Gram-positive species. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics such as linezolid .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Enterococcus faecalis | 1.0 | |

| Streptococcus pneumoniae | 0.25 |

Case Studies

- In Vivo Studies : A study conducted on mice infected with MRSA demonstrated that treatment with this compound significantly reduced bacterial load compared to untreated controls. The compound showed a favorable safety profile with minimal cytotoxicity at therapeutic doses .

- Comparative Analysis : In a comparative study with other oxazolidinones, this compound was found to be more effective against resistant strains, highlighting its potential as a lead compound for developing new antibiotics targeting resistant bacteria .

Q & A

Q. What are the recommended synthetic protocols for preparing (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone?

Methodological Answer: A common approach involves condensation of substituted oxazolidinone precursors under reflux conditions. For example:

- Step 1: React 3-arylthiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (1:2 v/v).

- Step 2: Reflux at 110–120°C for 2–4 hours to form the oxazolidinone core.

- Step 3: Purify via recrystallization using DMF-ethanol (1:5) or column chromatography with silica gel and ethyl acetate/hexane (3:7) .

Note: Ensure strict control of reaction stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) to minimize byproducts.

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers at –20°C to prevent thermal degradation. Avoid long-term storage (>6 months) due to potential hydrolysis of the oxazolidinone ring .

- Handling: Use PPE (nitrile gloves, safety goggles, lab coats) in a fume hood. Avoid contact with strong acids/bases, which may cleave the oxazolidinone moiety.

- Disposal: Follow federal guidelines for halogenated waste incineration after neutralization with 10% sodium bicarbonate .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

- Purity: Use reversed-phase HPLC (C18 column, methanol/water 70:30, 1 mL/min flow) with UV detection at 254 nm. Compare retention times against certified reference standards .

- Stereochemistry: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) or polarimetry ([α]D²⁵ = +32° to +35° in chloroform) to confirm enantiopurity .

- Structural Confirmation: ¹H/¹³C NMR (δ 7.2–7.5 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric reactions using this oxazolidinone as a chiral auxiliary?

Methodological Answer:

- Reaction Design: Incorporate fluorous tags (e.g., perfluorooctyl groups) to improve auxiliary recovery and reduce racemization during titanium-mediated aldol reactions .

- Optimization: Screen Lewis acids (e.g., TiCl₄ vs. Sn(OTf)₂) and solvents (CH₂Cl₂ vs. THF) to enhance stereoselectivity. Typical ee >95% is achievable with TiCl₄ in anhydrous CH₂Cl₂ at –78°C .

- Troubleshooting: If ee <90%, check for moisture contamination or side reactions (e.g., keto-enol tautomerization) via ¹H NMR monitoring.

Q. How can contradictory data in reaction yields or stereoselectivity be resolved?

Methodological Answer:

- Root Cause Analysis:

- Yields: Compare stoichiometry (e.g., excess oxazolidinone auxiliary may inhibit product isolation).

- Stereoselectivity: Verify auxiliary integrity via chiral HPLC; degradation (e.g., ring-opening) can lower ee .

- Mitigation:

- Use kinetic vs. thermodynamic conditions (e.g., lower temps for kinetic control).

- Validate analytical methods with internal standards (e.g., spiking with racemic mixture) .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

- Challenges:

- Purification: Recrystallization efficiency drops at >10 g scale due to solvent volume constraints.

- Auxiliary Removal: Harsh conditions (e.g., LiOH/THF/H₂O) may degrade sensitive products.

- Solutions:

- Continuous Flow Reactors: Improve heat/mass transfer for condensation steps.

- Fluorous Solid-Phase Extraction (F-SPE): Efficiently recover fluorous-tagged auxiliaries for reuse .

Q. How does the steric bulk of the 4-isopropyl and 5,5-diphenyl groups influence reactivity?

Methodological Answer:

- Steric Effects: The diphenyl groups at C5 enforce a rigid conformation, favoring axial attack in aldol reactions.

- Electronic Effects: The isopropyl group at C4 modulates electron density at the carbonyl, enhancing electrophilicity.

- Experimental Validation: Compare reaction rates with analogs (e.g., 4-methyl vs. 4-isopropyl) using kinetic studies (e.g., pseudo-first-order plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.